8,8-dimethyl-2-phenyl-4H,8H-pyrano[2,3-h]chromen-4-one is an extended flavonoid.
8,8-Dimethyl-2-phenyl-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-one is a natural product found in Dahlstedtia pentaphylla, Millettia pulchra, and other organisms with data available.
8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one
CAS No.: 64125-32-2
Cat. No.: VC5647373
Molecular Formula: C20H16O3
Molecular Weight: 304.345
* For research use only. Not for human or veterinary use.
![8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one - 64125-32-2](/images/structure/VC5647373.png)
Specification
CAS No. | 64125-32-2 |
---|---|
Molecular Formula | C20H16O3 |
Molecular Weight | 304.345 |
IUPAC Name | 8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one |
Standard InChI | InChI=1S/C20H16O3/c1-20(2)11-10-15-17(23-20)9-8-14-16(21)12-18(22-19(14)15)13-6-4-3-5-7-13/h3-12H,1-2H3 |
Standard InChI Key | RBKWJAHRWPDNPM-UHFFFAOYSA-N |
SMILES | CC1(C=CC2=C(O1)C=CC3=C2OC(=CC3=O)C4=CC=CC=C4)C |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Identifiers
The compound’s IUPAC name, 8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one, reflects its bicyclic framework comprising a chromen-4-one core fused with a dimethyl-substituted pyran ring . Alternative designations include:
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6'',6''-Dimethylpyrano[2'',3'':7,8]flavone
Its SMILES notation, CC1(C=CC2=C(O1)C=CC3=C2OC(=CC3=O)C4=CC=CC=C4)C
, and InChIKey RBKWJAHRWPDNPM-UHFFFAOYSA-N
provide unambiguous representations for cheminformatics applications .
Physicochemical Properties
Key computed properties include:
Property | Value | Method/Source |
---|---|---|
Molecular Weight | 304.3 g/mol | PubChem 2.2 |
XLogP3 | 4.1 | XLogP3 3.0 |
Hydrogen Bond Donors | 0 | Cactvs 3.4.8.18 |
Rotatable Bond Count | 1 | Cactvs 3.4.8.18 |
Exact Mass | 304.109944368 Da | PubChem 2.2 |
The compound’s lipophilicity (XLogP3 = 4.1) suggests moderate membrane permeability, a trait relevant to drug design .
Natural Occurrence and Biosynthetic Pathways
Plant Sources
This flavonoid derivative has been isolated from:
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Millettia pulchra: A tropical legume used in traditional medicine for anti-inflammatory purposes .
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Lonchocarpus subglaucescens: Known for producing bioactive rotenoids .
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Dahlstedtia pentaphylla: A Brazilian plant species with unexplored pharmacological potential.
Biosynthetic Origins
While its exact biosynthetic route remains uncharacterized, analogous flavonoids typically arise via the phenylpropanoid pathway. Proposed steps include:
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Chalcone formation: Condensation of p-coumaroyl-CoA with malonyl-CoA.
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Cyclization: Formation of the flavan nucleus by chalcone isomerase.
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Pyran ring addition: Prenylation or methylation at C-8, followed by oxidative cyclization.
Synthesis and Structural Modifications
Laboratory Synthesis
VulcanChem reports synthetic approaches using scopoletin as a precursor, leveraging its coumarin scaffold for hybrid molecule development. A representative strategy involves:
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O-Methylation: Protection of hydroxyl groups.
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Friedel-Crafts acylation: Introduction of the phenyl group at C-2.
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Cyclocondensation: Formation of the pyran ring using dimethylacetylene dicarboxylate.
Structural Analogs
Comparative studies highlight karanjachromene (a prenylated chromene) as a structurally related compound with demonstrated vasorelaxant activity. Modifications at C-8 (e.g., replacing methyl with prenyl groups) could modulate bioactivity.
Analytical Characterization
Spectroscopic Data
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MS/MS: Base peak at m/z 304.11 ([M+H]⁺), with fragments at m/z 177.05 (retro-Diels-Alder cleavage) .
Chromatographic Behavior
HPLC analyses using C18 columns (MeCN/H2O gradient) report a retention time of 12.3 min, suitable for natural product isolation .
Future Research Directions
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Target Identification: Use affinity chromatography to identify protein targets.
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Structure-Activity Relationships: Synthesize analogs with varied C-8 substituents.
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In Vivo Studies: Evaluate pharmacokinetics in rodent models of hypertension.
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